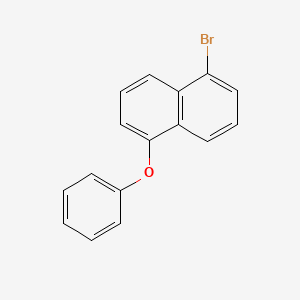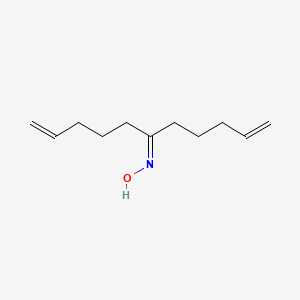
2,6-Diethynyl-N,N-dimethylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethynyl-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C11H10N2 It features a pyridine ring substituted with two ethynyl groups at the 2 and 6 positions and a dimethylamino group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethynyl-N,N-dimethylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2,6-dichloropyridine.
Substitution Reaction: The dichloropyridine undergoes a substitution reaction with ethynyl lithium to introduce the ethynyl groups at the 2 and 6 positions.
Amination: The intermediate product is then subjected to amination using dimethylamine to introduce the dimethylamino group at the 4 position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethynyl-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,6-Diethynyl-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,6-Diethynyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π stacking interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar structure but with chlorine atoms instead of ethynyl groups.
2,6-Dimethylpyridin-4-amine: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
4-Dimethylaminopyridine (DMAP): Commonly used as a catalyst in organic synthesis but lacks the ethynyl groups.
Uniqueness
2,6-Diethynyl-N,N-dimethylpyridin-4-amine is unique due to the presence of ethynyl groups, which enhance its reactivity and potential for forming complex molecular structures. This makes it a valuable compound for advanced research applications in various scientific fields.
Properties
CAS No. |
672936-36-6 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,6-diethynyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H10N2/c1-5-9-7-11(13(3)4)8-10(6-2)12-9/h1-2,7-8H,3-4H3 |
InChI Key |
JXTJSMAFIRNHPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=C1)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
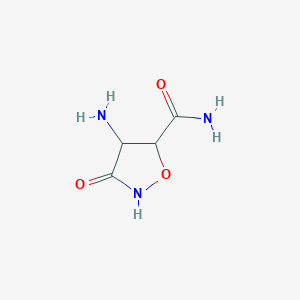

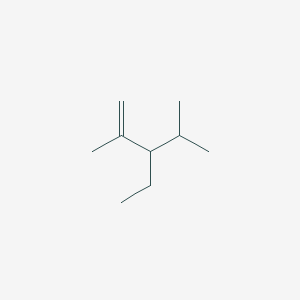
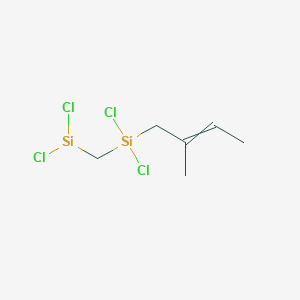
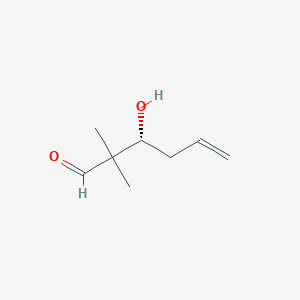
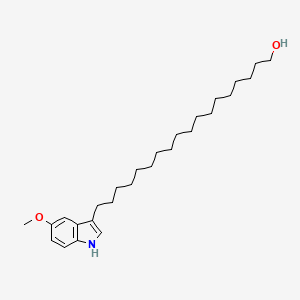
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
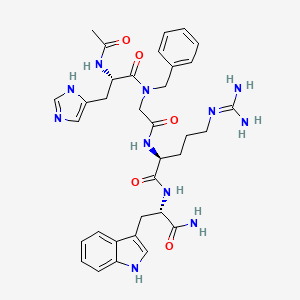
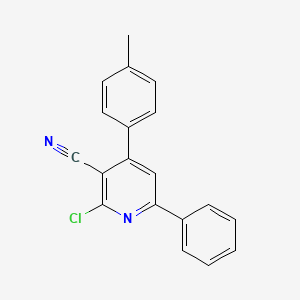
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
